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Compound of Interest

Compound Name: Divinylacetylene

Cat. No.: B1617328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Divinylacetylene, with the CAS number 821-08-9 and IUPAC name hexa-1,5-dien-3-yne, is a

highly unsaturated and reactive organic compound. Its unique structure, consisting of two vinyl

groups flanking a central acetylene core (CH₂=CH−C≡C−CH=CH₂), makes it a valuable

intermediate in organic synthesis. This technical guide provides a detailed characterization of

divinylacetylene, including its physicochemical properties, spectroscopic data, synthesis

protocols, and reactivity, to support its application in research and development.

Physicochemical Properties
Divinylacetylene is a colorless liquid known for its high reactivity. A summary of its key

physicochemical properties is presented in the table below for easy reference.
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Property Value Source(s)

CAS Number 821-08-9 [NIST, PubChem]

Molecular Formula C₆H₆ [NIST, PubChem]

Molecular Weight 78.11 g/mol [NIST, PubChem]

Melting Point -88 °C [LookChem]

Boiling Point 85 - 86.55 °C [ChemNet, LookChem]

Density 0.772 - 0.785 g/cm³ [ChemNet, LookChem]

Refractive Index 1.5035 - 1.504 [LookChem, Stenutz]

Vapor Pressure 79 mmHg at 25°C [LookChem]

InChI Key
AUBDSFLQOBEOPX-

UHFFFAOYSA-N
[NIST, PubChem]

Spectroscopic Characterization
The elucidation of divinylacetylene's structure is confirmed through various spectroscopic

techniques.

Mass Spectrometry
The electron ionization mass spectrum of divinylacetylene is available through the NIST

WebBook. The spectrum is characterized by a molecular ion peak (M⁺) corresponding to its

molecular weight.

Molecular Ion (M⁺): m/z = 78

Major Fragments: Analysis of the fragmentation pattern provides insight into the molecule's

structure, with common losses corresponding to vinyl and acetylene fragments.

Infrared (IR) Spectroscopy
The infrared spectrum of divinylacetylene reveals characteristic absorption bands for its

functional groups. The data is available on the NIST WebBook.
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C-H stretch (vinyl): ~3085 cm⁻¹

C≡C stretch (alkyne): ~2200 cm⁻¹ (This can be weak or absent in symmetrical or near-

symmetrical alkynes)

C=C stretch (vinyl): ~1625 cm⁻¹

C-H bend (vinyl): ~965 cm⁻¹ and ~910 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for divinylacetylene is not widely available in

common databases. However, based on the structure, the following characteristic chemical

shifts can be predicted:

¹H NMR: The vinyl protons would be expected to appear in the range of 5.0-6.5 ppm. The

protons on the terminal carbons (=CH₂) would likely be around 5.2-5.5 ppm, while the proton

on the inner carbon (-CH=) would be further downfield, around 5.8-6.2 ppm, showing

complex splitting patterns due to cis, trans, and geminal coupling.

¹³C NMR: The acetylenic carbons are expected in the range of 80-90 ppm. The vinyl carbons

would appear between 115-140 ppm, with the terminal (=CH₂) carbons being at the lower

end of this range and the inner (=CH-) carbons at the higher end.

Experimental Protocols
Synthesis of Divinylacetylene via the Nieuwland Process
Divinylacetylene is synthesized through the dimerization and trimerization of acetylene, a

reaction pioneered by Julius A. Nieuwland.[1] The process utilizes a catalyst composed of

cuprous chloride and a solubilizing agent like ammonium or potassium chloride in an aqueous

solution.[1]

Catalyst Preparation:

Dissolve ammonium chloride (NH₄Cl) and cuprous chloride (CuCl) in deionized water. A

typical preparation involves dissolving 5.35 g (0.1 mol) of NH₄Cl and 9.9 g (0.1 mol) of CuCl

in 10 mL of deionized water.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1617328?utm_src=pdf-body
https://www.benchchem.com/product/b1617328?utm_src=pdf-body
https://www.benchchem.com/product/b1617328?utm_src=pdf-body
https://kmt.vander-lingen.nl/article/343/Named_reactions:_Nieuwland_catalyst
https://kmt.vander-lingen.nl/article/343/Named_reactions:_Nieuwland_catalyst
https://www.mdpi.com/1420-3049/27/3/602
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mixture is heated to approximately 80°C with stirring until a homogeneous reddish-

brown solution is obtained.[2]

A small amount of concentrated hydrochloric acid is often added to maintain an acidic

environment and prevent the precipitation of copper(I) acetylide.

Reaction Procedure:

The catalyst solution is placed in a suitable reactor, such as a bubbling bed reactor.

The reactor is purged with an inert gas (e.g., nitrogen) to eliminate air.

Acetylene gas is continuously bubbled through the catalyst solution at room temperature.

The reaction produces a mixture of vinylacetylene and divinylacetylene. The product

stream, along with unreacted acetylene, exits the reactor.

The products are then separated from the unreacted acetylene, which can be recycled.

Divinylacetylene is separated from vinylacetylene by distillation.

Caution: This reaction is hazardous due to the potential formation of explosive copper acetylide

and the inherent instability of divinylacetylene.[1]

Acetylene (C₂H₂)

Bubbling Bed Reactor

Nieuwland Catalyst
(CuCl, NH₄Cl, H₂O)

Product Mixture
(Vinylacetylene, Divinylacetylene,

 unreacted Acetylene)

Separation
(Distillation)

Vinylacetylene

Divinylacetylene
(Final Product)

Click to download full resolution via product page

Caption: Synthesis workflow for Divinylacetylene.

Reactivity and Chemical Pathways
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Divinylacetylene's high degree of unsaturation makes it a versatile yet highly reactive

molecule.

Polymerization
In the presence of trace oxygen, divinylacetylene readily undergoes homopolymerization,

even at ambient temperatures. This process proceeds through a series of stages, starting with

soft gels and progressing to elastomeric resins and finally to hard, brittle thermosets.

Addition Reactions
The double and triple bonds in divinylacetylene are susceptible to various addition reactions:

Hydrogenation: Catalytic hydrogenation, for instance with nickel or palladium catalysts, can

reduce the triple and double bonds.

Halogenation: It reacts with halogens like chlorine.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl) can occur.

Nucleophilic Addition: Thiophenols and amines can add across the unsaturated bonds.
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Caption: Key reaction pathways of Divinylacetylene.
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Safety and Handling
Divinylacetylene is a hazardous substance and must be handled with extreme caution.

Flammability: It is classified as a flammable agent (3rd degree).

Reactivity: It is a highly reactive agent (4th degree).

Peroxide Formation: Divinylacetylene is a peroxide-forming chemical, which can lead to

explosive peroxides upon storage and exposure to air.[3]

Explosion Hazard: It can decompose or polymerize explosively, and its handling, especially

distillation, requires stringent safety measures.[1]

Appropriate personal protective equipment, a well-ventilated work area (fume hood), and

adherence to all institutional safety protocols are mandatory when working with this compound.

Conclusion
Divinylacetylene is a molecule with significant potential in synthetic chemistry due to its rich

and versatile reactivity. This guide provides a foundational understanding of its properties and

synthesis to aid researchers in its safe and effective use. The lack of readily available

experimental NMR data highlights an area for further investigation to fully characterize this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Divinylacetylene (CAS 821-08-9): A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617328#divinylacetylene-cas-number-821-08-9-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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